4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a pyrrolidin-2-one ring, and a chlorophenoxy group . These functional groups suggest that the compound could have interesting biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzimidazole and pyrrolidin-2-one rings suggests that the compound is likely to be a rigid, planar molecule. The chlorophenoxy group could introduce some steric hindrance, which could affect the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The benzimidazole and pyrrolidin-2-one rings are likely to be involved in aromatic substitution reactions, while the chlorophenoxy group could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzimidazole and pyrrolidin-2-one rings could contribute to the compound’s aromaticity and polarity .Scientific Research Applications
Fluorescent Properties for Biological Imaging
The synthesis and application of heteroatom-containing organic fluorophores, such as those involving pyridine and carbazole units, have been explored for their unique fluorescent properties. These compounds exhibit aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) effects, making them valuable for fluorescent pH sensing in both solution and solid states, as well as for detecting acidic and basic organic vapors. This application is critical for biological imaging and could be relevant for the compound due to the structural similarities, especially in relation to its potential fluorescence characteristics (Yang et al., 2013).
Synthesis of Benzimidazole Derivatives
The synthesis of benzimidazole derivatives is a prominent area of research due to their wide range of biological activities. These derivatives are synthesized for various applications, including antibacterial and antioxidant activities. The process involves creating novel compounds that have shown significant efficacy in preliminary studies. Given the benzimidazole core in the specified compound, research in this area suggests potential antimicrobial or antioxidant applications, underscoring the versatility of such molecules in scientific research (Tumosienė et al., 2018).
Polyimide Synthesis for Material Science
The development of novel polyimides derived from aromatic dianhydrides and diamines, including pyridine-bridged structures, highlights the importance of such compounds in creating materials with desirable thermal stability, mechanical properties, and low dielectric constants. The incorporation of specific functional groups can lead to materials with high refractive indices and small birefringences, suitable for applications in optoelectronics and as advanced materials for various industrial applications. This area of research might be relevant for exploring the compound's utility in material science, given its structural complexity and potential for forming polyimide structures (Wang et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[1-[3-(2-chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClFN3O3/c27-21-5-1-4-8-24(21)34-16-20(32)15-31-23-7-3-2-6-22(23)29-26(31)17-13-25(33)30(14-17)19-11-9-18(28)10-12-19/h1-12,17,20,32H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDXBYTVBGHHOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-[3-(2-Chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one |
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